4-(ethylamino)-2-oxochromene-3-carbaldehyde
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Overview
Description
4-(ethylamino)-2-oxochromene-3-carbaldehyde is an organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylamino)-2-oxochromene-3-carbaldehyde typically involves the condensation of 4-hydroxycoumarin with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(ethylamino)-2-oxochromene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(ethylamino)-2-oxo-2H-chromene-3-carboxylic acid.
Reduction: Formation of 4-(ethylamino)-2-hydroxy-2H-chromene-3-carbaldehyde.
Substitution: Formation of derivatives with different amine or functional groups.
Scientific Research Applications
4-(ethylamino)-2-oxochromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(ethylamino)-2-oxochromene-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylamino)-2-oxo-2H-chromene-3-carbaldehyde
- 4-(propylamino)-2-oxo-2H-chromene-3-carbaldehyde
- 4-(butylamino)-2-oxo-2H-chromene-3-carbaldehyde
Uniqueness
4-(ethylamino)-2-oxochromene-3-carbaldehyde is unique due to its specific ethylamino substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl substitutions, this compound may exhibit distinct properties and applications, making it a valuable subject of study in various fields of research.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-(ethylamino)-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-2-13-11-8-5-3-4-6-10(8)16-12(15)9(11)7-14/h3-7,13H,2H2,1H3 |
InChI Key |
YVXRPLSLGJTXGY-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C(=O)OC2=CC=CC=C21)C=O |
Canonical SMILES |
CCNC1=C(C(=O)OC2=CC=CC=C21)C=O |
Origin of Product |
United States |
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